molecular formula C13H16N2O2S2 B368803 4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide CAS No. 305373-52-8

4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B368803
CAS No.: 305373-52-8
M. Wt: 296.4g/mol
InChI Key: PWAGFHSCLKYRGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide” is a chemical compound with the molecular formula C13H16N2O2S2 . It has a molecular weight of 296.4 g/mol . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C13H16N2O2S2/c1-13(2,3)10-4-6-11(7-5-10)19(16,17)15-12-14-8-9-18-12/h4-9H,1-3H3,(H,14,15) . The canonical SMILES representation is: CC©©C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 .


Physical and Chemical Properties Analysis

The compound has several computed properties, including a XLogP3 of 2.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 296.06532010 g/mol . The topological polar surface area is 95.7 Ų .

Scientific Research Applications

Anticancer and Genotoxicity

Mixed-ligand copper(II)-sulfonamide complexes, including derivatives of benzenesulfonamide, have been investigated for their DNA binding, cleavage, genotoxicity, and anticancer activities. The structure-activity relationship (SAR) studies indicate that the sulfonamide derivative plays a crucial role in determining the interaction with DNA, affecting their genotoxicity and anticancer efficacy. These complexes have shown promising results in inducing apoptosis in tumor cells, with specific derivatives being more effective against certain cancer cell lines, highlighting their potential in cancer therapy (González-Álvarez et al., 2013).

Antibacterial Activity

N-(thiazol-2-yl)benzenesulfonamide derivatives, especially when combined with cell-penetrating peptides like octaarginine, exhibit significant antibacterial activity. This synergy offers a novel approach to antibacterial therapy, showcasing the compounds' ability to penetrate bacterial cell membranes and exert their effects more efficiently. The enhanced antibacterial activity against both Gram-negative and Gram-positive bacteria underlines the potential of these sulfonamide derivatives as foundational compounds for developing new antibacterial treatments (Ratrey et al., 2021).

Photodynamic Therapy for Cancer

The synthesis of new benzenesulfonamide derivatives, particularly those incorporated into zinc phthalocyanine complexes, demonstrates high singlet oxygen quantum yield. This property is essential for the effectiveness of photodynamic therapy (PDT) in cancer treatment. The derivatives' favorable photophysical and photochemical properties, such as good fluorescence and high singlet oxygen quantum yield, make them excellent candidates for Type II photosensitizers in PDT, offering a promising avenue for cancer therapy (Pişkin et al., 2020).

CDK2 Inhibition for Cancer Therapy

The discovery and development of 2-aminothiazole CDK2 inhibitors, based on the structure of N-(5-bromo-1,3-thiazol-2-yl)butanamide, exemplify the utilization of benzenesulfonamide derivatives in targeted cancer therapy. Structure-based drug design led to potent and selective CDK2 inhibitors, demonstrating the critical role of sulfonamide derivatives in medicinal chemistry for developing new therapeutic agents against cancer (Vulpetti et al., 2006).

Properties

IUPAC Name

4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-13(2,3)10-4-6-11(7-5-10)19(16,17)15-12-14-8-9-18-12/h4-9H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAGFHSCLKYRGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.